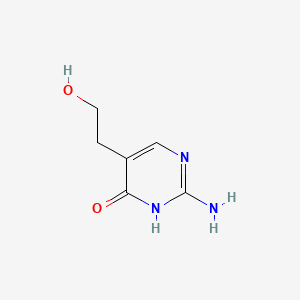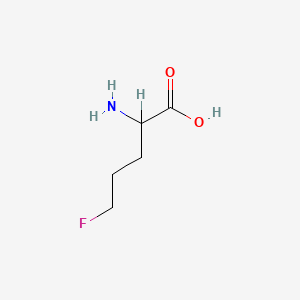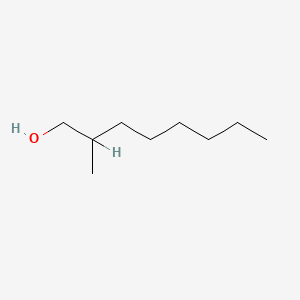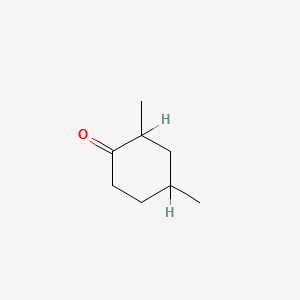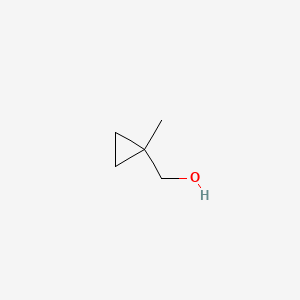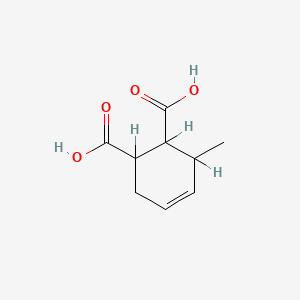
3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Vue d'ensemble
Description
3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a chemical compound with the molecular weight of 184.19 . Its IUPAC name is (1R,2S,3S)-3-methyl-4-cyclohexene-1,2-dicarboxylic acid .
Molecular Structure Analysis
The InChI code for 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is1S/C9H12O4/c1-5-3-2-4-6 (8 (10)11)7 (5)9 (12)13/h2-3,5-7H,4H2,1H3, (H,10,11) (H,12,13)/t5-,6+,7-/m0/s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid include a molecular weight of 184.19 . The storage temperature is recommended to be between 28 C .Applications De Recherche Scientifique
Comprehensive Analysis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid Applications
3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Pharmaceutical Research: This compound is actively studied for its potential in pharmaceutical applications. For instance, derivatives of cyclohex-4-ene-1,2-dicarboxylic acid have been investigated as modulators in the treatment of oncological diseases . The phenylcyclohexyl moiety, in particular, has shown promise in compounds targeting calcium ion channels, which are crucial in various syndromes and diseases .
Material Science: In material science, the compound’s derivatives are explored as biomimetic materials due to their structural similarity to biological molecules such as calmodulin . This application is significant for developing new materials with specific biological functions.
Chemical Synthesis: The compound serves as a key intermediate in the synthesis of more complex molecules. Its role in the Friedel–Crafts alkylation reaction has been studied using quantum chemical methods, showcasing its utility in creating regio- and stereoselective products .
Catalysis: Optically active monoesters derived from cyclohex-4-ene-1,2-dicarboxylic acid have been synthesized using asymmetric Diels-Alder reactions. These reactions often require chiral catalysts, and the compound’s derivatives can play a role in enhancing the efficiency and selectivity of such catalytic processes .
Neurological Disorder Treatment: Compounds with an N-phenylcyclohexyl moiety, which can be synthesized from 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, have been found to have a high affinity for the GluN2B receptor. This receptor is a target for pharmaceuticals treating neurological disorders like Alzheimer’s and Parkinson’s diseases .
Antimicrobial Activity: The cycloadducts of this compound have been found to possess antimicrobial activity. This opens up avenues for research into new antibiotics and antimicrobial agents, which are crucial in the fight against drug-resistant bacteria .
Propriétés
IUPAC Name |
3-methylcyclohex-4-ene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRXNOLDOXHXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960848 | |
| Record name | 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40469-16-7 | |
| Record name | 3-Methyl-4-cyclohexene-cis-1,2-dicarboxylic acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040469167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



